3-(piperidin-4-yl)aniline
Overview
Description
3-(piperidin-4-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring substituted with an aminophenyl group at the 4-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
4-(3-Aminophenyl)piperidine is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various biological processes, including limb development, the formation of neural structures, and the regulation of ion channels .
Mode of Action
The compound interacts with its primary target, Cereblon, through a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . This interaction can lead to changes in the function of Cereblon, potentially influencing various physiological activities.
Result of Action
Piperidine derivatives have been reported to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
4-(3-Aminophenyl)piperidine plays a significant role in biochemical reactions, particularly in the derivatization of organic acids for detection by supercritical fluid chromatography-mass spectrometry. This compound interacts with organic acids such as lactic, succinic, malic, and citric acids, enhancing their detection limits significantly . The interaction involves the formation of a derivatization tag, which improves the sensitivity and detection of these acids in complex mixtures.
Cellular Effects
4-(3-Aminophenyl)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the detection of organic acids, which are crucial metabolites in cellular metabolism . By improving the detection of these acids, 4-(3-Aminophenyl)piperidine indirectly impacts cellular functions related to energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of 4-(3-Aminophenyl)piperidine involves its high proton affinity, which allows it to form stable derivatization tags with organic acids. This interaction enhances the mass spectrometric detection of these acids by increasing their ionization efficiency . The compound’s ability to improve detection limits by up to 2100-fold highlights its effectiveness in biochemical analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Aminophenyl)piperidine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the derivatization tags formed by 4-(3-Aminophenyl)piperidine remain stable over extended periods, ensuring consistent detection of organic acids .
Dosage Effects in Animal Models
The effects of 4-(3-Aminophenyl)piperidine vary with different dosages in animal models. At lower doses, the compound effectively enhances the detection of organic acids without causing adverse effects. At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited .
Metabolic Pathways
4-(3-Aminophenyl)piperidine is involved in metabolic pathways related to the detection of organic acids. It interacts with enzymes and cofactors that facilitate the derivatization process, thereby improving the sensitivity of mass spectrometric analysis . This interaction can affect metabolic flux and the levels of metabolites in biological samples.
Transport and Distribution
Within cells and tissues, 4-(3-Aminophenyl)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for derivatization reactions .
Subcellular Localization
The subcellular localization of 4-(3-Aminophenyl)piperidine is crucial for its activity and function. The compound is directed to specific compartments or organelles where it can interact with organic acids and form derivatization tags. Post-translational modifications and targeting signals play a role in its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)aniline can be achieved through several methods. One common approach involves the reaction between 4-aminophenyl and piperidine under suitable conditions. This reaction can be carried out using various methods, such as refluxing the two reactants in an organic solvent or using a catalyst to improve the yield of the product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of D-phenylglycine derivatives as resolving agents. The racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate is split in a solvent, followed by separation and hydrolysis to obtain the desired product. This method is characterized by high resolving efficiency, high optical purity, and low application cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in various substituted aminophenyl piperidine compounds.
Scientific Research Applications
3-(piperidin-4-yl)aniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a tool for investigating molecular interactions.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
3-(piperidin-4-yl)aniline can be compared with other similar compounds, such as:
4-(1-Piperidino)aniline: This compound has a similar structure but differs in its specific chemical properties and applications.
Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione: These compounds have similar core structures but differ in their functional groups and specific applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
3-piperidin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVUFGGDEAHJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309029 | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291289-49-1 | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=291289-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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